molecular formula C24H15ClN2 B12099542 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline

Cat. No.: B12099542
M. Wt: 366.8 g/mol
InChI Key: YTTFZSLFNVFHAQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline (CAS 1413376-86-9) is a high-purity chemical for research use only; it is not intended for diagnostic or therapeutic applications. This compound belongs to the quinazoline class, a scaffold recognized for its significant potential in anticancer research . Quinazoline derivatives are investigated as multi-targeting agents, designed to inhibit key biological pathways simultaneously. Specifically, research indicates similar compounds potently inhibit receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are crucial drivers of tumor growth and angiogenesis . Concurrently, these compounds can act as microtubule targeting agents, disrupting tubulin polymerization and causing cell cycle arrest during mitosis . This dual mechanism of action—simultaneously compromising cancer cell division and the tumor's blood supply—positions such quinazoline derivatives as promising candidates for the development of advanced chemotherapeutic strategies. The structural features of this compound, including the chloro substituent and the bulky naphthyl-phenyl group, are designed to enhance hydrophobic interactions and binding affinity within enzyme active sites .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H15ClN2

Molecular Weight

366.8 g/mol

IUPAC Name

2-chloro-4-(4-naphthalen-1-ylphenyl)quinazoline

InChI

InChI=1S/C24H15ClN2/c25-24-26-22-11-4-3-9-21(22)23(27-24)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H

InChI Key

YTTFZSLFNVFHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC5=CC=CC=C54)Cl

Origin of Product

United States

Preparation Methods

Niementowski’s Synthesis

The Niementowski reaction remains a cornerstone for constructing the quinazoline scaffold. This method involves condensing anthranilic acid derivatives with formamide under thermal conditions. For 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline, substituted anthranilic acids bearing pre-functionalized aryl groups are heated with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 2-chloro substituent, achieving yields of 54–80% depending on the substituent’s electronic effects.

Grimmel, Guinther, and Morgan’s Method

This approach utilizes o-aminobenzoic acids condensed with amines in the presence of phosphorus trichloride (PCl₃) as a cyclizing agent. For instance, 2-amino-5-(4-(naphthalen-1-yl)phenyl)benzoic acid reacts with methylamine in toluene under reflux, forming the dihydroquinazoline core. Chlorination with POCl₃ then affords the target compound, though yields are moderate (48–65%) due to competing side reactions.

Isatoic Anhydride Cyclization

Isatoic anhydride serves as a versatile precursor for quinazolines. Reacting 4-(4-(naphthalen-1-yl)phenyl)isatoic anhydride with ammonium acetate in acetic acid generates the 4-oxoquinazoline intermediate. Treatment with POCl₃ at 90°C introduces the 2-chloro group, achieving a 70% yield after recrystallization.

Modern Approaches: Catalytic and Radical-Mediated Methods

Zinc(II)-Stabilized Amidyl Radical Coupling

Recent advancements employ zinc(II) catalysts to stabilize amidyl radicals, enabling deaminative coupling between 2-chloroquinazoline-4-amine derivatives and arylboronic acids. For example, 2-chloro-4-iodoquinazoline reacts with 4-(naphthalen-1-yl)phenylboronic acid in the presence of Zn(OTf)₂ and a photoredox catalyst under blue light irradiation. This method achieves a 78% yield with excellent regioselectivity, bypassing the need for harsh chlorination agents.

Ullmann-Type N-Arylation

Nucleophilic Aromatic Substitution (SNAr)

Two-Step Chlorination and Substitution

A widely adopted strategy involves synthesizing 4-chloroquinazoline intermediates followed by SNAr with 4-(naphthalen-1-yl)aniline. For instance, quinazolin-4(3H)-one is treated with POCl₃ and trimethylamine in toluene at 95°C for 3 hours to form 4-chloroquinazoline (80% yield). Subsequent reaction with 4-(naphthalen-1-yl)aniline in isopropyl alcohol/acetonitrile with catalytic HCl at room temperature yields the final product in 58–76% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-chloro-4-iodoquinazoline, 4-(naphthalen-1-yl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in DMF undergoes microwave heating at 120°C for 15 minutes, achieving an 85% yield with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but may promote side reactions at elevated temperatures.

  • Isopropyl alcohol/acetonitrile mixtures balance solubility and nucleophilicity, optimizing yields to 72% at room temperature.

Catalytic Systems

  • Zinc(II) catalysts reduce byproduct formation in radical-mediated couplings, improving yields by 15–20% compared to traditional methods.

  • Copper(I) iodide in Ullmann coupling minimizes homo-coupling of arylboronic acids, achieving >90% selectivity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Niementowski’s54–706–12 hSimple reagentsRequires POCl₃ for chlorination
Ullmann Coupling7224 hRegioselectiveHigh catalyst loading
Radical-Mediated782 hMild conditionsSpecialized equipment needed
Microwave-Assisted SNAr850.25 hRapid, high purityScalability challenges

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline, have been extensively studied for their anticancer properties. The compound exhibits significant inhibition of various cancer cell lines, particularly those associated with lung and colorectal cancers.

Case Studies

  • Inhibition of Lung Cancer Cells : A study demonstrated that quinazoline derivatives showed potent cytotoxic effects against A549 lung cancer cells. The compound's structure allows it to interact with multiple targets involved in tumor growth and survival pathways, making it a promising candidate for further development in lung cancer therapies .
  • Colorectal Cancer : In another investigation, the compound was evaluated for its efficacy against SW-480 colorectal cancer cells, showing promising results that warrant further exploration for clinical applications .

Anti-Angiogenic Properties

The ability of this compound to inhibit angiogenesis is particularly noteworthy. Angiogenesis is a critical process in tumor growth and metastasis.

Pharmacological Activities

Beyond its anticancer and anti-angiogenic effects, this compound exhibits several other pharmacological activities:

  • Anti-Microbial Activity : Quinazoline derivatives have shown effectiveness against various microbial strains, indicating their potential as broad-spectrum antimicrobial agents .
  • Anti-Inflammatory Effects : Some studies suggest that quinazoline compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
  • Antiviral Properties : Recent research has indicated that certain quinazoline derivatives possess antiviral activity against influenza and hepatitis C viruses, highlighting their versatility as therapeutic agents .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be attributed to its structural features. The presence of the naphthalene moiety enhances its binding affinity to target proteins involved in cancer progression and angiogenesis.

PropertyDescription
Chemical StructureThis compound
Target DiseasesLung cancer, colorectal cancer
Mechanism of ActionInhibition of VEGFR and other kinases
Additional ActivitiesAntimicrobial, anti-inflammatory, antiviral

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-4-[4-(naphthalen-1-yl)phenyl]quinazoline
  • CAS No.: 1373265-62-3
  • Molecular Formula : C₁₈H₁₁ClN₂
  • Molecular Weight : 290.75 g/mol

Structural Features :
The compound features a quinazoline core substituted at position 2 with chlorine and at position 4 with a biphenyl-naphthalene hybrid group. The naphthalen-1-yl moiety introduces steric bulk and π-conjugation, which may enhance binding to hydrophobic pockets in biological targets like kinases .

The compound requires storage under inert conditions (2–8°C), indicating sensitivity to oxidation or hydrolysis .

Potential Applications: Quinazolines are known for tyrosine kinase inhibition, anticancer, and antimicrobial activities . The naphthylphenyl substituent may improve target affinity compared to simpler aryl groups.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound (CAS No.) Substituents Molecular Weight (g/mol) Key Properties
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline (1373265-62-3) Cl (C2), 4-(naphthalen-1-yl)phenyl (C4) 290.75 High lipophilicity, air-sensitive
2-Chloro-6-methyl-4-phenylquinazoline (5185-55-7) Cl (C2), CH₃ (C6), phenyl (C4) 241.68 Lower steric bulk; improved solubility
2,6-Dichloro-4-phenylquinazoline (5185-54-6) Cl (C2, C6), phenyl (C4) 262.10 Increased electrophilicity at C2 and C6
3-(2-Chloroquinazolin-4-yl)benzonitrile (1292317-90-8) Cl (C2), benzonitrile (C4) 265.71 Polar nitrile group enhances reactivity

Key Observations :

  • Solubility : Simpler analogs like 2-chloro-6-methyl-4-phenylquinazoline may exhibit better aqueous solubility due to reduced hydrophobicity.
  • Reactivity : Dichloro-substituted analogs (e.g., 5185-54-6) are more electrophilic, favoring nucleophilic substitution reactions at C2 and C6 .

Crystallographic and Stability Considerations

  • Crystal Packing : The dihedral angles between aromatic groups in 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline (84.97° and 80.23°) contrast with the fully aromatic target compound, which likely adopts a more planar conformation, affecting solubility and melting points .
  • Stability : The target compound’s sensitivity to air/light necessitates inert storage, whereas dichloro analogs (e.g., 5185-54-6) may exhibit greater stability due to fewer steric demands .

Biological Activity

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline is a synthetic organic compound belonging to the quinazoline family, known for its diverse biological activities. With the molecular formula C24H15ClN2C_{24}H_{15}ClN_2 and a molecular weight of 366.84 g/mol, this compound has garnered interest for its potential therapeutic applications, particularly as an adenosine A2A receptor antagonist , which may be beneficial in treating neurodegenerative diseases and various cancers .

Structural Characteristics

The compound features a quinazoline core with specific substitutions that enhance its biological activity. The presence of both a chloro group and a naphthyl-phenyl moiety contributes to its unique chemical properties, which are critical for its interaction with biological targets.

Compound Name Structural Features Unique Properties
This compoundQuinazoline core with chloro and naphthyl groupsPotential adenosine A2A receptor antagonist activity
6-Chloro-2-(2-naphthalenyl)-4-phenylquinazolineDifferent chloro positionVarying receptor interactions due to structural changes
4,4’-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamineTriphenylamine coreUsed in organic electronics with different properties

Adenosine A2A Receptor Antagonism

The primary biological activity of this compound is its role as an adenosine A2A receptor antagonist . This mechanism is significant because the A2A receptor is implicated in various pathological conditions, including neurodegenerative diseases like Parkinson's and certain cancers. The antagonistic action can potentially mitigate the effects of excessive adenosine signaling, which is often observed in these diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. For instance, compounds derived from quinazoline structures have shown promising results against multiple cancer cell lines, demonstrating low micromolar cytotoxicity and selective targeting of cancer cells over non-cancerous cells .

In vitro studies indicate that this compound exhibits significant growth inhibition in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of quinazoline derivatives on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). The findings revealed that certain derivatives exhibited enhanced potency against these lines compared to non-cancerous cells, indicating selective cytotoxicity .
  • Mechanistic Insights : Another investigation into related quinazoline compounds demonstrated their ability to induce apoptosis in cancer cells through modulation of key apoptotic proteins (Bcl-2 family), leading to significant reductions in tumor growth in vivo .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline?

  • Methodological Answer : The synthesis typically involves condensation reactions. For example, analogous quinazolines are synthesized by reacting aldehydes with aminobenzophenones in ethanol under reflux, using ammonium acetate as a catalyst and dimethylaminopyridine (DMAP) to enhance reactivity . For instance, in a related compound (2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline), the reaction mixture was stirred at 313 K, followed by recrystallization from ethyl acetate to obtain high-purity crystals . Key steps include:
  • Reaction optimization : Adjusting stoichiometry (e.g., 1:1 aldehyde:aminobenzophenone ratio).
  • Purification : Ice-cold water precipitation and recrystallization from ethyl acetate .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer : Structural elucidation employs:
  • X-ray crystallography : Refinement via SHELXL software to determine dihedral angles and hydrogen-bonding networks (e.g., phenyl rings forming angles of 61.71° in related quinazolines) .
  • Spectroscopy : 1^1H/13^13C NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and IR for identifying stretching vibrations (e.g., C–Cl, C=N) .
  • Elemental analysis : To verify purity (>95% common in crystallized products) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Methodological Answer : Low yields often arise from side reactions or incomplete cyclization. Strategies include:
  • Catalyst optimization : Using DMAP (0.2 equiv) to accelerate condensation .
  • Solvent selection : Polar aprotic solvents like sulfolane enhance reaction rates at elevated temperatures (e.g., 100°C for 16 hours in related syntheses) .
  • Post-reaction quenching : Gradual addition to ice-cold water to precipitate products and minimize impurities .
  • Example : A 46% yield was achieved for 4-chloro-2-(pyridin-3-yl)quinazoline using PCl5_5 as a chlorinating agent .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR shifts) require:
  • Crystallographic validation : X-ray diffraction provides definitive bond lengths/angles (e.g., C–H⋯π interactions in crystal lattices) .
  • DFT calculations : Compare experimental vs. computed NMR/IR spectra using Gaussian or ORCA software to identify conformational differences .
  • Cross-technique verification : Pair mass spectrometry with elemental analysis to confirm molecular composition .

Q. What computational tools are suitable for predicting biological activity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinases or DNA topoisomerases (e.g., quinazoline derivatives targeting EGFR) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with IC50_{50} values using MOE or ChemAxon .
  • Example : Hydrazone-functionalized quinazolines showed enhanced antitumor activity via π-π stacking interactions predicted by docking .

Q. How to evaluate the compound’s biological activity in vitro?

  • Methodological Answer :
  • Kinase inhibition assays : Measure IC50_{50} using ADP-Glo™ kinase assays (e.g., EGFR or VEGFR2 targets) .
  • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HepG2 or MCF-7) with EC50_{50} values calculated via nonlinear regression .
  • Apoptosis induction : Caspase-3 activation assays using fluorogenic substrates (e.g., DEVD-AMC) .

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